molecular formula C13H28F3NO3S B12679706 Tetrapropylammonium trifluoromethanesulphonate CAS No. 35925-48-5

Tetrapropylammonium trifluoromethanesulphonate

Cat. No.: B12679706
CAS No.: 35925-48-5
M. Wt: 335.43 g/mol
InChI Key: IGVWFPZXBUTUCG-UHFFFAOYSA-M
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Description

Tetrapropylammonium trifluoromethanesulphonate is a quaternary ammonium salt with the molecular formula C13H28F3NO3S. It is known for its high solubility in organic solvents and its role as a phase-transfer catalyst in various chemical reactions . This compound is often used in organic synthesis and electrochemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylammonium trifluoromethanesulphonate can be synthesized by reacting tetrapropylammonium bromide with trifluoromethanesulfonic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried under vacuum to remove any residual solvents .

Chemical Reactions Analysis

Types of Reactions: Tetrapropylammonium trifluoromethanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with a halide nucleophile would yield a tetrapropylammonium halide and trifluoromethanesulfonic acid .

Mechanism of Action

The mechanism of action of tetrapropylammonium trifluoromethanesulphonate primarily involves its role as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the reaction rate. The molecular targets include various ionic species, and the pathways involve the formation of ion pairs and their subsequent transfer across phase boundaries .

Comparison with Similar Compounds

  • Tetrapropylammonium bromide
  • Tetrapropylammonium chloride
  • Tetrabutylammonium trifluoromethanesulphonate

Comparison: Tetrapropylammonium trifluoromethanesulphonate is unique due to its trifluoromethanesulphonate group, which imparts high solubility in organic solvents and strong phase-transfer catalytic properties. Compared to tetrapropylammonium bromide and chloride, it is more effective in facilitating reactions in non-aqueous media .

Properties

CAS No.

35925-48-5

Molecular Formula

C13H28F3NO3S

Molecular Weight

335.43 g/mol

IUPAC Name

tetrapropylazanium;trifluoromethanesulfonate

InChI

InChI=1S/C12H28N.CHF3O3S/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)8(5,6)7/h5-12H2,1-4H3;(H,5,6,7)/q+1;/p-1

InChI Key

IGVWFPZXBUTUCG-UHFFFAOYSA-M

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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